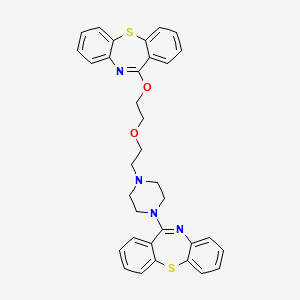
ケチアピン EP 不純物 W
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes two benzothiazepine moieties connected by a piperazine ring, which imparts unique chemical and biological properties.
科学的研究の応用
O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a modulator of biological pathways and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Quetiapine EP Impurity W, also known as UNII-6A7XK31L4X, is an atypical antipsychotic agent . The primary targets of this compound are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior .
Mode of Action
By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain mental health disorders .
Biochemical Pathways
Quetiapine EP Impurity W affects several biochemical pathways due to its antagonistic activity on D2 and 5HT2A receptors . This can lead to changes in the levels of various neurotransmitters in the brain, including dopamine and serotonin . The downstream effects of these changes can include reduced symptoms of psychosis and improved mood .
Pharmacokinetics
Quetiapine EP Impurity W is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration ranging from 1 to 2 hours . The absolute bioavailability is unknown, but the relative bioavailability from orally administered tablets compared with a solution is nearly complete . The drug is approximately 83% bound to plasma proteins . The primary route of elimination is through hepatic metabolism .
Result of Action
The molecular and cellular effects of Quetiapine EP Impurity W’s action are complex and involve changes in neurotransmitter levels and receptor activity . These changes can lead to improvements in symptoms of mental health disorders such as schizophrenia, bipolar disorder, and major depressive disorder .
Action Environment
The action, efficacy, and stability of Quetiapine EP Impurity W can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, the compound’s action can be affected by the individual’s metabolic rate, the presence of other medications, and individual genetic factors that can influence drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) to form benzothiazepine intermediates . These intermediates are then further reacted with piperazine derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
1,4-Benzodiazepines: These compounds share a similar core structure but differ in their specific substituents and biological activities.
Benzo[b][1,4]oxazepines: These derivatives have an oxygen atom in place of the sulfur atom in benzothiazepines and exhibit different chemical and biological properties.
Thiazepines: Compounds with a similar seven-membered ring structure but different substituents and functional groups.
Uniqueness
O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is unique due to its dual benzothiazepine moieties connected by a piperazine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
IUPAC Name |
6-[4-[2-(2-benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2S2/c1-5-13-29-25(9-1)33(35-27-11-3-7-15-31(27)41-29)38-19-17-37(18-20-38)21-22-39-23-24-40-34-26-10-2-6-14-30(26)42-32-16-8-4-12-28(32)36-34/h1-16H,17-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSABCRSSHMNCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800608-95-0 |
Source


|
| Record name | o-Dibenzo(b,f)(1,4)thiazepinyl quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800608950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DIBENZO(B,F)(1,4)THIAZEPINYL QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A7XK31L4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

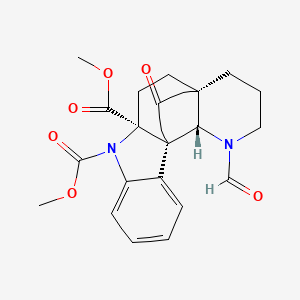
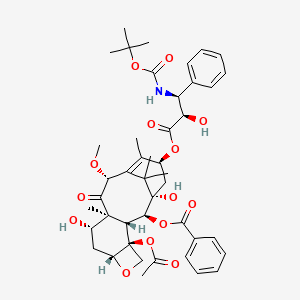
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)
![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)
![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)
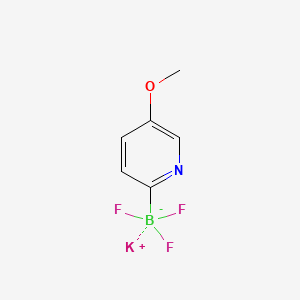
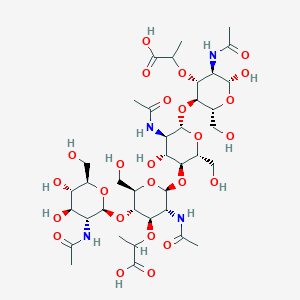

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
